molecular formula C21H15FN6O4S B14990892 1-(4-fluorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

1-(4-fluorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B14990892
M. Wt: 466.4 g/mol
InChI Key: UHHHIAKKHCNFLB-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a synthetic small molecule designed for research purposes. While specific biological data for this compound is not currently available in the literature, its structure is based on a recognized pharmacophore in medicinal chemistry. The molecule features a 4-oxo-1,4-dihydropyridazine-3-carboxamide core, a structure analogous to the N-phenyl-2-oxo-1,2-dihydropyridine-3-carboxamide and N-phenyl-4-oxo-1,4-dihydropyridine-3-carboxamide scaffolds found in several documented kinase inhibitors . These related structures are known to function as potent hydrogen-bonding domains, enabling them to interact with the adenine binding region of kinase enzymes . This structural analogy suggests potential utility as a biochemical tool for investigating kinase signaling pathways. The compound's design incorporates a fluorophenyl group and a phenylsulfamoyl pyrimidine moiety, which are typically intended to engage the hydrophobic allosteric pockets of enzyme targets, thereby enhancing selectivity and binding affinity. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate its specific mechanism of action and potential applications in areas such as cancer biology or signal transduction.

Properties

Molecular Formula

C21H15FN6O4S

Molecular Weight

466.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyridazine-3-carboxamide

InChI

InChI=1S/C21H15FN6O4S/c22-14-2-6-16(7-3-14)28-13-10-18(29)19(26-28)20(30)25-15-4-8-17(9-5-15)33(31,32)27-21-23-11-1-12-24-21/h1-13H,(H,25,30)(H,23,24,27)

InChI Key

UHHHIAKKHCNFLB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Dihydropyridazine Core: The dihydropyridazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Pyrimidinylsulfamoyl Group: This step involves the coupling of a pyrimidinylsulfamoyl chloride with the dihydropyridazine intermediate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of its functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-fluorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

Target Compound vs. 1,4-Dihydropyridine Derivatives ()

The target compound’s dihydropyridazine core differs from the 1,4-dihydropyridine scaffolds seen in compounds like AZ257 and AZ331 (). Dihydropyridines are classical calcium channel modulators, whereas dihydropyridazines are less explored but often associated with CA inhibition or kinase modulation.

Target Compound vs. Other Dihydropyridazine Derivatives (–4)
  • 1-(3-Chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide ():

    • Substitutions: 3-Chlorophenyl (electron-withdrawing) and 2,4-dimethoxyphenyl (electron-donating).
    • Compared to the target’s 4-fluorophenyl, the 3-chlorophenyl group introduces steric bulk and distinct electronic effects. Methoxy groups in the carboxamide may enhance solubility but reduce CA affinity due to reduced hydrogen-bonding capacity .
  • N-[4-(Aminosulfonyl)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (10b) (): Shares the 4-fluorophenyl group but replaces the pyrimidin-2-ylsulfamoyl with a primary sulfonamide (-SO₂NH₂). LC/MS data confirm molecular integrity ([M+H]+ peaks), but the absence of the pyrimidine ring likely reduces isoform selectivity due to fewer π-π interactions with CA active sites .

Substituent Effects on Pharmacological Properties

Fluorophenyl vs. Chlorophenyl Derivatives
  • 4-Fluorophenyl (Target, 10b) :
    • Fluorine’s electronegativity enhances metabolic stability and membrane permeability. NMR data for 10b () validate structural correctness, with ¹³C signals for the 4-fluorophenyl appearing as doublets, confirming para substitution .
  • 3-Chlorophenyl (): Chlorine’s larger size and lower electronegativity may reduce binding affinity compared to fluorine. No activity data are provided, but steric hindrance could limit CA inhibition .
Sulfonamide Functionalization
  • Primary Sulfonamide (10b) :
    • Simpler structure but less selective; broad-spectrum CA inhibition is typical for primary sulfonamides .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name (Source) Core Aryl Substituent Carboxamide Group Molecular Weight (Da) Key Feature(s)
Target Compound Dihydropyridazine 4-Fluorophenyl Pyrimidin-2-ylsulfamoyl ~487 (calculated) Pyrimidine-enhanced selectivity
10b () Dihydropyridazine 4-Fluorophenyl -SO₂NH₂ ~409 (LC/MS) Broad-spectrum CA inhibition
1-(3-Chlorophenyl)-... () Dihydropyridazine 3-Chlorophenyl 2,4-Dimethoxyphenyl 898505-13-0 Solubility-enhanced, lower potency
AZ257 () Dihydropyridine 4-Bromophenyl Methoxyphenyl Not reported Calcium channel modulation

Q & A

Basic Question: What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?

Methodological Answer:
The synthesis of this compound typically involves multi-step coupling reactions, such as amide bond formation between the pyridazine core and the pyrimidin-2-ylsulfamoylphenyl moiety. To optimize yield and purity:

  • Use Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors .
  • Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity, as demonstrated in analogous pyrimidine-carboxamide syntheses .
  • Monitor intermediates via HPLC-MS to detect side products early and adjust stoichiometry .

Advanced Question: How can computational chemistry methods predict the compound’s reactivity and guide synthetic pathway design?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to model transition states and identify energetically favorable pathways for key steps (e.g., cyclization or sulfonamide formation) .
  • Use molecular docking to assess steric hindrance in the pyridazine-pyrimidine junction, which may influence coupling efficiency .
  • Validate computational predictions with microscale batch experiments under inert conditions to isolate kinetic vs. thermodynamic products .

Basic Question: What spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the fluorophenyl and pyridazine regions .
  • X-ray crystallography : Grow single crystals via slow evaporation in mixed solvents (e.g., DCM/hexane) to confirm stereochemistry and hydrogen-bonding networks .
  • FT-IR : Validate carbonyl (C=O) and sulfonamide (S=O) functional groups by comparing experimental peaks with DFT-simulated spectra .

Advanced Question: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Conduct meta-analysis of dose-response curves across studies, normalizing for variables like cell line viability assays vs. in vivo models .
  • Use cheminformatics tools to compare structural analogs (e.g., substituents on the fluorophenyl group) and correlate with activity trends .
  • Perform kinetic solubility assays in physiologically relevant buffers to distinguish intrinsic activity from bioavailability limitations .

Basic Question: What in vitro assays are recommended to evaluate this compound’s biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorescence polarization or SPR to measure binding affinity to target enzymes (e.g., kinases linked to the pyrimidine scaffold) .
  • Cytotoxicity screening : Test against cancer cell lines (e.g., HeLa, MCF-7) with ATP-based viability assays, including positive controls (e.g., doxorubicin) .
  • Plasma stability assays : Incubate the compound in human plasma at 37°C and quantify degradation via LC-MS to assess metabolic vulnerability .

Advanced Question: How can in vivo studies be designed to account for metabolic stability and off-target effects?

Methodological Answer:

  • Incorporate isotopic labeling (e.g., 18F or 14C) to track metabolite formation in rodent models using PET imaging or autoradiography .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and optimize dosing regimens .
  • Use CRISPR-engineered cell lines to knock out suspected off-target receptors and validate specificity in ex vivo assays .

Basic Question: What strategies are effective for improving aqueous solubility and formulation stability?

Methodological Answer:

  • Salt formation : Screen counterions (e.g., hydrochloride, mesylate) using pH-solubility profiling .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes, characterized by dynamic light scattering (DLS) .
  • Lyophilization : Assess excipient compatibility (e.g., mannitol, trehalose) via differential scanning calorimetry (DSC) .

Advanced Question: How can quantum chemical calculations elucidate electronic properties relevant to photostability?

Methodological Answer:

  • Compute frontier molecular orbitals (HOMO/LUMO) to identify electron-rich regions prone to oxidative degradation .
  • Simulate UV-Vis spectra under varying pH conditions to correlate absorption maxima with experimental stability data .
  • Validate predictions with accelerated light-stress testing in a solar simulator, analyzing degradation products via HRMS .

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